molecular formula C12H8ClNO B1410968 3-Phenylpyridine-4-carbonyl chloride CAS No. 1261812-49-0

3-Phenylpyridine-4-carbonyl chloride

Cat. No.: B1410968
CAS No.: 1261812-49-0
M. Wt: 217.65 g/mol
InChI Key: LBZPBWHPSAZTLR-UHFFFAOYSA-N
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Description

3-Phenylpyridine-4-carbonyl chloride is an organic compound with the molecular formula C12H8ClNO. It is a derivative of pyridine, a basic heterocyclic organic compound, and features a phenyl group attached to the pyridine ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylpyridine-4-carbonyl chloride typically involves the chlorination of 3-Phenylpyridine-4-carboxylic acid. This reaction is usually carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions often include refluxing the mixture to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

3-Phenylpyridine-4-carbonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it can hydrolyze to form 3-Phenylpyridine-4-carboxylic acid.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for the chlorination of carboxylic acids to form acyl chlorides.

    Palladium Catalysts: Employed in coupling reactions like Suzuki-Miyaura coupling.

    Amines and Alcohols: Used in nucleophilic substitution reactions to form amides and esters.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

3-Phenylpyridine-4-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the development of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the synthesis of drug candidates and medicinal chemistry research.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Phenylpyridine-4-carbonyl chloride primarily involves its reactivity as an acyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylpyridine-4-carboxylic acid: The precursor to 3-Phenylpyridine-4-carbonyl chloride.

    4-Phenylpyridine-3-carbonyl chloride: A positional isomer with similar reactivity.

    3-Phenylisonicotinoyl chloride: Another derivative with a similar structure.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and the types of derivatives it can form. This makes it a valuable intermediate in the synthesis of a variety of organic compounds.

Properties

IUPAC Name

3-phenylpyridine-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO/c13-12(15)10-6-7-14-8-11(10)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZPBWHPSAZTLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CN=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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